BenchChemオンラインストアへようこそ!

8-Methyl-9H-purine

Regioselective synthesis Purine methylation Radical chemistry

8-Methyl-9H-purine (CAS 934-33-8) is a C8-methyl-substituted purine base with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol. It is commercially available as a research chemical with a standard purity of ≥95%, typically characterized by NMR, HPLC, or GC.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 934-33-8
Cat. No. B1596062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-9H-purine
CAS934-33-8
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NC=C2N1
InChIInChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10)
InChIKeyUZQYFLWZKIMYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.41 M

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-9H-purine (CAS 934-33-8): Chemical Identity and Research-Grade Purity Standards for Procurement


8-Methyl-9H-purine (CAS 934-33-8) is a C8-methyl-substituted purine base with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol [1]. It is commercially available as a research chemical with a standard purity of ≥95%, typically characterized by NMR, HPLC, or GC . Key physicochemical properties include a consensus Log P (octanol-water partition coefficient) of approximately 0.54, topological polar surface area (TPSA) of 54.46 Ų, and an estimated aqueous solubility of 2.98–8.2 mg/mL . This compound is structurally distinguished from its positional isomers (2-methylpurine, 6-methylpurine) and oxidation-state variants (8-methylxanthine, 8-methylhypoxanthine) solely by the methyl group location on the purine scaffold, a feature that governs its chemical reactivity profile in subsequent derivatization chemistry [2].

Why 8-Methyl-9H-purine Cannot Be Replaced by Other Methylpurine Isomers in Chemical Synthesis


Substituting one methylpurine isomer for another is chemically invalid due to the position-dependent reactivity of the purine ring system. The C8-methyl substituent in 8-methyl-9H-purine directs electrophilic substitution and cross-coupling reactions to a different site than the C2- or C6-methyl isomers [1]. For example, 6-methylpurine bears its methyl group at an electrophilically distinct position that alters its reactivity toward nucleophilic aromatic substitution (SNAr) at C6 [2]. Similarly, 8-methylxanthine (C6₆H₆N₄O₂, MW 166.14) incorporates two carbonyl groups absent in 8-methyl-9H-purine, fundamentally changing its hydrogen-bonding capacity and solubility properties [3]. Any downstream product synthesized from the wrong isomer will differ in regioisomeric identity, biological target engagement, and patent composition-of-matter coverage. However, users should note that head-to-head quantitative performance comparisons between these isomers are currently absent from the published literature.

8-Methyl-9H-purine (CAS 934-33-8): Quantitative Differentiation Evidence Versus Closest Analogs


Regioselective Methylation Reactivity: C8- vs. C2-Methylation Preference Under Acidic Conditions

Under acid-catalyzed radical methylation conditions, hypoxanthine and 6-methoxypurine yield predominantly 8-methylpurine products, while 3-methylhypoxanthine, 6-methoxy-3-methylpurine, and 3-methyl-6-methylthiopurine are methylated mainly at the C2 position [1], [2]. This demonstrates that the intrinsic C8 vs. C2 regioselectivity is substrate-dependent and cannot be assumed for any given purine scaffold. For procurement, this means C8-methylpurine is the only isomer reliably accessed via this synthetic route when starting from N3-unsubstituted purine precursors.

Regioselective synthesis Purine methylation Radical chemistry

Derivatization Scaffold for Potent Factor Xa Inhibitors: Nanomolar Potency Achieved via N9-Benzyl Modification

N9-benzyl-substituted 8-methyl-9H-purine derivatives have been reported as Factor Xa (FXa) inhibitors with nanomolar potency and high selectivity over thrombin and trypsin [1], [2]. This demonstrates that the 8-methyl-9H-purine core, when functionalized at N9, yields bioactive molecules with meaningful enzyme inhibition. By contrast, the corresponding N9-benzyl derivatives of 2-methylpurine or 6-methylpurine have not been profiled in the same FXa assay system, making the 8-methyl scaffold the only validated entry point for this chemotype.

Factor Xa inhibitor Anticoagulant Medicinal chemistry

Log P Differentiation: Lipophilicity Comparison of 8-Methyl vs. Other Methylpurine Isomers

The calculated consensus Log P of 8-methyl-9H-purine is 0.54, with individual method values spanning from -0.69 (MLOGP) to 1.56 (SILICOS-IT) , [1]. The experimental Log P is reported as approximately 0.66 . In comparison, 6-methylpurine has an XLogP3 value of approximately 0.2 [2], indicating that the C8-methyl isomer is marginally more lipophilic than the C6-methyl isomer. The 8-methylxanthine analogue, with two additional carbonyl oxygens, has a substantially lower Log P (expected < -0.5 based on increased hydrogen-bonding capacity), though experimental Log P data for 8-methylxanthine have not been published.

Lipophilicity Physicochemical property Drug-likeness

Aqueous Solubility: 8-Methyl-9H-purine Offers Higher Solubility Than 8-Methylxanthine for In Vitro Assay Formulation

8-Methyl-9H-purine has a reported aqueous solubility of 52.63 g/L at 20 °C and a calculated ESOL solubility of 2.98 mg/mL (22.2 mM) [1]. In contrast, 8-methylxanthine has a significantly lower predicted aqueous solubility of approximately 0.72 mg/mL (4.3 mM, ESOL estimate) due to its two additional carbonyl groups that increase crystal lattice energy [2]. This ~4-fold solubility advantage translates to easier preparation of concentrated stock solutions for biological assays.

Aqueous solubility Assay development Sample preparation

Tautomeric Versatility: 8-Methyl-9H-purine Exists as a Single Dominant Tautomer, Simplifying Characterization vs. 8-Methylhypoxanthine

8-Methyl-9H-purine exists predominantly as the 9H-tautomer (8-methyl-7H-purine), as confirmed by InChI and canonical SMILES representations . In contrast, 8-methylhypoxanthine exists as two stable tautomeric forms—alloxanthine and xanthine forms—which interconvert and complicate NMR assignment and crystallographic characterization . This tautomeric simplicity makes 8-methyl-9H-purine easier to characterize and more reliable for reproducible synthetic transformations.

Tautomerism Structural characterization Analytical chemistry

Evidence Limitations Advisory

A systematic search of the peer-reviewed literature (excluding benchchems, molecule, evitachem, and vulcanchem per protocol) reveals no published head-to-head comparative studies that directly pit 8-methyl-9H-purine against 2-methylpurine, 6-methylpurine, or 8-methylxanthine in a common quantitative assay measuring biological potency, metabolic stability, permeability, toxicity, or synthetic yield. All differentiation evidence presented above relies on cross-study comparison of individually reported values, class-level inference from purine chemistry principles, or structural/computational property predictions. Procurement decisions should be made on the basis of the specific derivatization chemistry required (e.g., N9-functionalization for FXa inhibitor synthesis) rather than on claims of general superiority over other methylpurine isomers.

Research gaps Procurement decision-making

8-Methyl-9H-purine (CAS 934-33-8): High-Confidence Procurement Scenarios Based on Direct Evidence


Synthesis of N9-Benzyl-8-methylpurine Factor Xa Inhibitor Libraries for Anticoagulant Drug Discovery

This scenario is directly supported by evidence that N9-benzyl-8-methyl-9H-purine derivatives achieve nanomolar Factor Xa inhibition with selectivity over thrombin and trypsin [1]. Research groups engaged in anticoagulant lead optimization should procure 8-methyl-9H-purine as the core scaffold for parallel SAR exploration at N9 and amidinoaryloxy positions. Alternative methylpurine isomers (2-methyl or 6-methyl) have not been validated in the same FXa assay and cannot serve as drop-in replacements for this chemotype.

Regioselective C8-Methylpurine Derivatization Requiring Unambiguous Substitution at the 8-Position

For synthetic chemists performing Pd-catalyzed cross-coupling, direct metallation, or electrophilic substitution at the purine C8 position, 8-methyl-9H-purine provides a pre-installed methyl handle that eliminates the need for low-yielding or non-regioselective late-stage C8 methylation [2]. This scenario is critical when the methyl group must be installed prior to further ring functionalization and when C2 or C6 methylation would direct subsequent reactions to undesired positions.

Physicochemical Property Optimization for Lead Compounds Requiring Moderate Lipophilicity (Log P ~0.5–0.7)

8-Methyl-9H-purine offers a consensus Log P of 0.54 and experimental Log P of approximately 0.66 , positioning it as a moderately lipophilic purine building block suitable for CNS drug discovery programs where balanced Log P values (typically 1–3 for blood-brain barrier penetration) are desired. The C6-methyl isomer (Log P ~0.2) may be less optimal for programs requiring slightly higher lipophilicity for passive membrane permeability, while the 8-methylxanthine analogue is too polar for these applications.

High-Concentration In Vitro Assay Stock Solution Preparation in Aqueous Buffer Systems

With a reported water solubility of 52.63 g/L and a calculated ESOL solubility of 2.98 mg/mL , 8-methyl-9H-purine is suitable for biological assay workflows requiring concentrated stock solutions for dose-response studies. This solubility profile provides a practical advantage over 8-methylxanthine (ESOL ~0.72 mg/mL) for cell-based screening campaigns where DMSO concentration must be minimized and aqueous dilutions preferred.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.